molecular formula C15H15N5O3S B11506213 8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11506213
M. Wt: 345.4 g/mol
InChI Key: IPAPBTKPZNNTLF-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a thienyl group and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazopurine core, followed by the introduction of the thienyl group and the hydroxyethyl side chain. Common reagents used in these reactions include thiophene derivatives, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The thienyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the thienyl ring.

Scientific Research Applications

8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: A related compound with a similar thienyl group but lacking the imidazopurine core.

    Imidazoles: Compounds with a similar imidazole ring structure but different substituents.

    Purines: Compounds with a purine core structure but different functional groups.

Uniqueness

8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of the imidazopurine core with the thienyl and hydroxyethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C15H15N5O3S/c1-17-12-11(13(22)18(2)15(17)23)20-8-9(10-4-3-7-24-10)19(5-6-21)14(20)16-12/h3-4,7-8,21H,5-6H2,1-2H3

InChI Key

IPAPBTKPZNNTLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCO)C4=CC=CS4

Origin of Product

United States

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